molecular formula C19H14Cl2LiN3O7S B12708333 Lithium 5-((3,5-dichloro-2-hydroxyphenyl)azo)-4-((ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonate CAS No. 83784-12-7

Lithium 5-((3,5-dichloro-2-hydroxyphenyl)azo)-4-((ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonate

Cat. No.: B12708333
CAS No.: 83784-12-7
M. Wt: 506.3 g/mol
InChI Key: JLEXOACASIEREG-UHFFFAOYSA-M
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Description

Lithium 5-((3,5-dichloro-2-hydroxyphenyl)azo)-4-((ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vivid color and is used in various applications, including scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 5-((3,5-dichloro-2-hydroxyphenyl)azo)-4-((ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 3,5-dichloro-2-hydroxyaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with 4-((ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonic acid in an alkaline medium to form the azo compound.

    Lithium Salt Formation: The final step involves the neutralization of the sulfonic acid group with lithium hydroxide to form the lithium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Lithium 5-((3,5-dichloro-2-hydroxyphenyl)azo)-4-((ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Cleaved products of the azo bond, often resulting in carboxylic acids or ketones.

    Reduction: Corresponding aromatic amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Lithium 5-((3,5-dichloro-2-hydroxyphenyl)azo)-4-((ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonate is used in various scientific research applications:

    Chemistry: As a pH indicator due to its color change properties in different pH environments.

    Biology: In staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Used as a dye in textile and paper industries due to its vivid color and stability.

Mechanism of Action

The mechanism of action of Lithium 5-((3,5-dichloro-2-hydroxyphenyl)azo)-4-((ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonate involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their function. In drug delivery, it can encapsulate drugs and release them in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

  • Lithium 5-((2-hydroxyphenyl)azo)-4-((ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonate
  • Lithium 5-((4-chloro-2-hydroxyphenyl)azo)-4-((ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonate

Uniqueness

Lithium 5-((3,5-dichloro-2-hydroxyphenyl)azo)-4-((ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly alter its chemical reactivity and interaction with other molecules compared to similar compounds.

Properties

CAS No.

83784-12-7

Molecular Formula

C19H14Cl2LiN3O7S

Molecular Weight

506.3 g/mol

IUPAC Name

lithium;5-[(3,5-dichloro-2-hydroxyphenyl)diazenyl]-4-(ethoxycarbonylamino)-6-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C19H15Cl2N3O7S.Li/c1-2-31-19(27)22-13-8-11(32(28,29)30)5-9-3-4-15(25)17(16(9)13)24-23-14-7-10(20)6-12(21)18(14)26;/h3-8,25-26H,2H2,1H3,(H,22,27)(H,28,29,30);/q;+1/p-1

InChI Key

JLEXOACASIEREG-UHFFFAOYSA-M

Canonical SMILES

[Li+].CCOC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=CC(=C2N=NC3=C(C(=CC(=C3)Cl)Cl)O)O

Origin of Product

United States

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